氯甲基二乙基氨基甲酸酯

描述

Chloromethyl diethylcarbamate is a compound that is part of a broader class of chemicals known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The chloromethyl group attached to the diethylcarbamate moiety suggests that this compound could be reactive and useful in various chemical synthesis processes.

Synthesis Analysis

The synthesis of chloromethyl carbamates can be achieved through the reaction of chloromethyl chloroformates with amines, as described in one study . This method produces mono-, symmetrically or unsymmetrically di-, and trisubstituted ureas, including their N-hydroxy and N-alkoxy derivatives, in moderate to good yield. Another approach involves the photo-on-demand in situ synthesis of chloroformates, which can then be converted to carbamates through the subsequent addition of amines .

Molecular Structure Analysis

The molecular structure of chloromethyl carbamates can be complex and is influenced by the substituents on the nitrogen atom. For example, a related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, has been characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction . Computational methods such as Hartree-Fock and density functional theory (DFT) have been employed to calculate the geometric parameters and vibrational frequencies, which can be compared to experimental data to validate the molecular structure .

Chemical Reactions Analysis

Chloromethyl carbamates are versatile intermediates that can undergo various chemical reactions. For instance, chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates can react with sodium azide or potassium thiocyanate to substitute the halogen with azido or thiocyanato groups, respectively . The presence of the chloromethyl group is crucial for these substitution reactions, which can lead to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl carbamates are influenced by their molecular structure. Nuclear magnetic resonance (NMR) studies have shown that ethyl N-substituted carbamates, including those with a chloromethyl group, exist as single isomers in solvents like deuterated chloroform or dimethylsulfoxide . The electron-donating and electron-withdrawing groups on the phenyl moieties of chloromethylphenylcarbamate derivatives can affect their chiral recognition abilities when used as chiral stationary phases in high-performance liquid chromatography (HPLC) . These properties are essential for understanding the behavior of chloromethyl carbamates in various applications, including their use in chiral separations and synthesis reactions.

科学研究应用

合成和化学反应

- 氯甲基二乙基氨基甲酸酯已被确定为化学合成中的反应物。例如,双(氯甲基)亚膦酰氯与三甲基甲硅烷基二乙基氨基甲酸酯反应生成 N,N-二乙基双(氯甲基)亚膦酰酰胺 (Kibardina, Pudovik, & Pudovik, 2001).

材料科学中的应用

- 在材料科学中,二乙基氨基甲酸银已被用作制备具有导电和反射表面的聚酰亚胺薄膜的前体。这些薄膜可以保持聚合物基材的机械性能,同时提供高导电性和反射率,使其适用于在很宽的温度范围内各种应用中 (Kwon, Cha, & Gong, 2018).

催化反应和合成

- 氯甲基二乙基氨基甲酸酯在催化领域也具有相关性。一项研究证明了 PEG1000 基双阳离子离子液体 (PEG1000-DIL) 在水性介质中催化的芳香烃氯甲基化。这代表了一种环保的催化体系 (Hu, Ge, He, & Lu, 2010)。另一项研究展示了氯甲基化聚苯乙烯负载离子液体作为醛与乙基重氮乙酸酯发生羟醛缩合反应的催化剂,提供了中等至优异的产率,并表现出可重复使用性,而活性没有显着损失 (Likhar, Roy, Roy, Subhas, & Kantam, 2009).

生物医学和药理学研究

- 氯甲基二乙基氨基甲酸酯衍生物因其潜在的药理特性而被探索。例如,二乙基二硫代氨基甲酸钠衍生物已显示出对人碳酸酐酶同工型和乙酰胆碱酯酶的抑制作用,表明它们作为治疗剂的潜力 (Karimov, Orujova, Taslimi, Sadeghian, Mammadov, Karaman, Farzaliyev, Sujayev, Taş, Alwasel, & Gulcin, 2020).

作用机制

Target of Action

Chloromethyl Diethylcarbamate is a synthetic organic compound . It is an intermediate in prodrug synthesis It is known that diethylcarbamazine, a related compound, is used to treat filarial infections like wuchereria bancrofti and loa loa .

Mode of Action

Diethylcarbamazine, a related compound, is thought to work by sensitizing the microfilariae to phagocytosis . One study showed that Diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Biochemical Pathways

Diethylcarbamazine, a related compound, is known to inhibit arachidonic acid metabolism in microfilariae . This makes the microfilariae more susceptible to innate immune attack .

属性

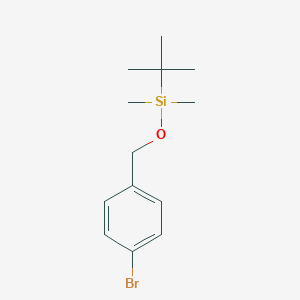

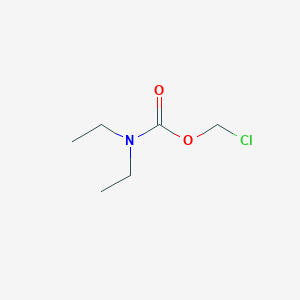

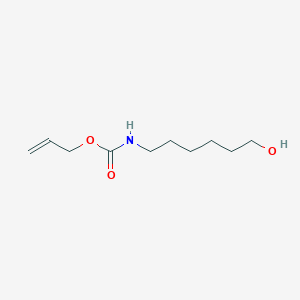

IUPAC Name |

chloromethyl N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYBDSYHTPGUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564193 | |

| Record name | Chloromethyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl Diethylcarbamate | |

CAS RN |

133217-92-2 | |

| Record name | Chloromethyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl diethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)